(5Z)-3-(4-chlorobenzyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, substituted with chlorophenyl and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. This core is typically synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE include:
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Allylamine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C24H17ClFNO3S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H17ClFNO3S/c25-19-11-9-16(10-12-19)14-27-23(28)22(31-24(27)29)13-17-5-2-4-8-21(17)30-15-18-6-1-3-7-20(18)26/h1-13H,14-15H2/b22-13- |
InChI Key |
AURHYAFXNNQRBM-XKZIYDEJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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